REACTION_CXSMILES
|
C(O)C.C(O[C:7](=[C:10]([C:13]#[N:14])[C:11]#[N:12])[CH2:8][CH3:9])C.[CH2:15]([O:17][C:18](=[O:21])[CH2:19][SH:20])[CH3:16].C([O-])(=O)C.[K+]>O>[CH2:15]([O:17][C:18]([C:19]1[S:20][C:7]([CH2:8][CH3:9])=[C:10]([C:11]#[N:12])[C:13]=1[NH2:14])=[O:21])[CH3:16] |f:3.4|
|
Name
|
|
Quantity
|
11 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.003 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC)=C(C#N)C#N
|
Name
|
|
Quantity
|
1.652 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CS)=O
|
Name
|
potassium acetate
|
Quantity
|
1.983 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
22L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.6 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1.25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an addition funnel
|
Type
|
CUSTOM
|
Details
|
exotherms to 72° C
|
Type
|
TEMPERATURE
|
Details
|
while cooling to 53° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 10° C. over 3.5 hours
|
Duration
|
3.5 h
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered
|
Type
|
CUSTOM
|
Details
|
to recover the precipitate
|
Type
|
WASH
|
Details
|
the filter cake is rinsed with a chilled mixture of 1.1 L ethanol and 3.9 L water
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC(=C(C1N)C#N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.552 kg | |
YIELD: PERCENTYIELD | 85.3% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |